![molecular formula C18H17N3O2S B5587496 2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5587496.png)
2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of quinazolinone derivatives involves the aminolysis of activated acids and the alkylation of potassium salts with chloroacetamides. This process leads to compounds with significant biological activities, such as anticancer and antibacterial effects, as demonstrated in various quinazolinone derivatives (Berest et al., 2011).
Molecular Structure Analysis
The crystal structure of related quinazolinone compounds reveals a nearly planar arrangement between the quinazoline moiety and the methyl-substituted phenyl ring, with a significant dihedral angle indicating a distinct molecular conformation (Rajnikant et al., 2001).
Scientific Research Applications
Antihistaminic Agents
A study by Alagarsamy and Parthiban (2013) synthesized a series of novel quinazolinone derivatives showing significant in vivo H1-antihistaminic activity, with one compound offering 71.70% protection against histamine-induced bronchospasm in guinea pigs. This compound was highlighted for its negligible sedation effect compared to the standard chlorpheniramine maleate, suggesting its potential as a lead molecule for developing new H1-antihistaminic agents (Alagarsamy & Parthiban, 2013).
Anticancer Activity
Kovalenko et al. (2012) investigated substituted quinazolinone derivatives with thiazole and thiadiazole fragments for cytotoxicity and anticancer activity. Among these, one compound showed high anticancer activity against colon cancer, melanoma, and ovarian cancer cell lines, emphasizing the importance of structure-activity relationship analysis in drug development (Kovalenko et al., 2012).
Analgesic Activity
Osarumwense Peter Osarodion (2023) synthesized quinazolinone derivatives with significant in vitro analgesic activity, demonstrating higher effectiveness compared to standard analgesic drugs. This study indicates the potential of quinazolinone compounds in developing new analgesic agents (Osarumwense Peter Osarodion, 2023).
DNA Photo-Disruptive Studies
Mikra et al. (2022) synthesized 3-amino-2-methyl-quinazolin-4(3H)-ones and explored their DNA photo-disruptive capabilities. The study found several compounds with significant activity, suggesting their potential in photo-chemo and photodynamic therapy applications, particularly in targeting cancer cells (Mikra et al., 2022).
Safety and Hazards
properties
IUPAC Name |
2-(3-methyl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-7-9-13(10-8-12)19-16(22)11-24-18-20-15-6-4-3-5-14(15)17(23)21(18)2/h3-10H,11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVRPECYDKIJMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.